5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of indolinone derivatives This compound is characterized by its unique structure, which includes an indolinone moiety linked to a thioxothiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-hexyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinone derivatives.
Substitution: Various substituted indolinone and thioxothiazolidinone derivatives.
Scientific Research Applications
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indolinone and thioxothiazolidinone moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
Uniqueness
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the heptyl and hexyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
611185-65-0 |
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Molecular Formula |
C24H32N2O2S2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H32N2O2S2/c1-3-5-7-9-13-16-25-19-15-11-10-14-18(19)20(22(25)27)21-23(28)26(24(29)30-21)17-12-8-6-4-2/h10-11,14-15H,3-9,12-13,16-17H2,1-2H3/b21-20- |
InChI Key |
MDPWMEYXVSTYLH-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCCC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCCC)C1=O |
Origin of Product |
United States |
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